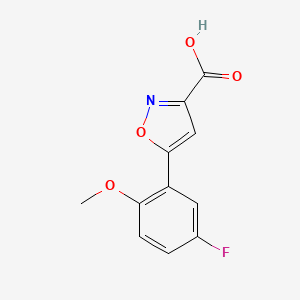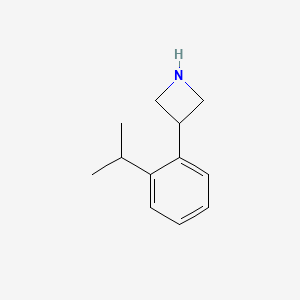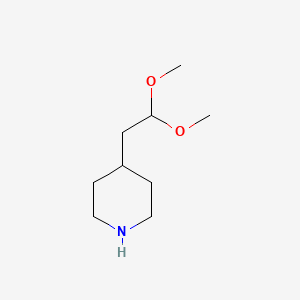
(3-Bromo-2,2-dimethylpropyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2,2-dimethylpropyl)(methyl)sulfane is an organosulfur compound with the molecular formula C6H13BrS. This compound is characterized by the presence of a bromine atom, a sulfane group, and a branched alkyl chain. It is used in various chemical reactions and has applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,2-dimethylpropyl)(methyl)sulfane typically involves the reaction of 3-bromo-2,2-dimethylpropyl chloride with sodium methylsulfide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in aqueous or organic solvents, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 3-hydroxy-2,2-dimethylpropyl(methyl)sulfane, 3-cyano-2,2-dimethylpropyl(methyl)sulfane, or 3-amino-2,2-dimethylpropyl(methyl)sulfane.
Oxidation: 3-Bromo-2,2-dimethylpropyl(methyl)sulfoxide or 3-Bromo-2,2-dimethylpropyl(methyl)sulfone.
Reduction: 3-Bromo-2,2-dimethylpropyl(methyl)thiol.
Aplicaciones Científicas De Investigación
(3-Bromo-2,2-dimethylpropyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)(methyl)sulfane involves its interaction with specific molecular targets. The bromine atom and sulfane group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to biological effects such as enzyme inhibition or DNA damage.
Comparación Con Compuestos Similares
(3-Chloro-2,2-dimethylpropyl)(methyl)sulfane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-2,2-dimethylpropyl)(methyl)sulfane: Similar structure but with an iodine atom instead of bromine.
(3-Bromo-2,2-dimethylpropyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (3-Bromo-2,2-dimethylpropyl)(methyl)sulfane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The methylsulfane group also contributes to its unique chemical properties, making it a valuable compound in various chemical and biological applications.
Propiedades
IUPAC Name |
1-bromo-2,2-dimethyl-3-methylsulfanylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrS/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXYGWUFHJPJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)

